molecular formula C6H12O2 B2454348 2-(Hydroxymethyl)cyclopentanol CAS No. 69618-32-2

2-(Hydroxymethyl)cyclopentanol

Cat. No.: B2454348
CAS No.: 69618-32-2
M. Wt: 116.16
InChI Key: UADBLZFWTJHOJC-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)cyclopentanol is an organic compound with the molecular formula C6H12O2 It is a cyclopentane derivative with a hydroxymethyl group and a hydroxyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxymethyl)cyclopentanol can be synthesized through several methods. One common approach involves the hydrogenation of cyclopentanone in the presence of a suitable catalyst. For example, the hydrogenation of cyclopentanone over a ruthenium-molybdenum bimetallic catalyst can yield this compound with high selectivity . Another method involves the hydration of cyclopentene, followed by oxidation to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation processes. The use of bifunctional catalysts, which possess both metal and acid sites, has been shown to be effective in converting biomass-derived furfurals to cyclic compounds like this compound . These processes are designed to be efficient and environmentally friendly, minimizing the formation of by-products and reducing energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form cyclopentanone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium or platinum.

Major Products Formed

    Oxidation: Oxidation of this compound can yield cyclopentanone or cyclopentanone derivatives.

    Reduction: Reduction can produce cyclopentanol or other reduced forms of the compound.

    Substitution: Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Hydroxymethyl)cyclopentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets and pathways. For example, in catalytic processes, the compound can undergo hydrogenation or oxidation reactions facilitated by metal catalysts. The hydroxymethyl and hydroxyl groups play a crucial role in these reactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

2-(Hydroxymethyl)cyclopentanol can be compared with other similar compounds, such as cyclopentanol and cyclopentanoneCyclopentanone, on the other hand, lacks the hydroxyl group, making it less versatile in certain chemical reactions .

List of Similar Compounds

Properties

IUPAC Name

2-(hydroxymethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-4-5-2-1-3-6(5)8/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADBLZFWTJHOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69618-32-2
Record name 2-(hydroxymethyl)cyclopentanol
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